(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a synthetic organic compound characterized by its unique morpholine ring structure, which is substituted with a bromophenyl group and a phenylethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound falls under the category of morpholinones, which are cyclic organic compounds containing a morpholine ring. Morpholinones are known for their diverse biological activities and are often explored for their pharmacological properties.
The synthesis of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves several key steps:
The reactions typically require controlled conditions such as temperature, pressure, and the presence of specific catalysts to ensure high yields and purity of the final product.
The molecular formula for (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is . The compound features:
The InChI representation for this compound is:
This structural data helps in understanding its chemical behavior and potential interactions with biological targets.
The compound can undergo various chemical reactions typical for morpholinone derivatives, including:
Specific reaction conditions such as solvent choice, temperature control, and catalyst selection are crucial for optimizing yields and minimizing by-products during these transformations.
The mechanism of action for (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets such as enzymes or receptors.
The bromophenyl group may enhance binding affinity to hydrophobic pockets within target proteins, while the morpholine ring can interact favorably with polar residues. This dual interaction can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that the presence of bromine affects both reactivity and stability compared to other halogenated analogs .
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has potential applications in:
Its unique structural features make it an interesting candidate for further exploration in medicinal chemistry and related fields .
The stereoselective construction of the (1S)-1-phenylethyl chiral center typically employs chiral pool-derived auxiliaries or catalytic asymmetric hydrogenation. The (1S) configuration is commonly installed via diastereoselective alkylation of (S)-1-phenylethylamine derivatives. For instance, reductive amination of acetophenone with (R)- or (S)-α-methylbenzylamine under transfer hydrogenation conditions yields the enantiomerically pure amine precursor with >98% ee [2] [8].
The critical (6R)-stereocenter at C6 adjacent to the bromophenyl moiety is established through substrate-controlled diastereoselective addition to iminium intermediates. When N-acyliminium ions derived from (S)-1-phenylethylamine are reacted with 4-bromophenyl nucleophiles, the stereodirecting effect of the existing chiral center enforces facial selectivity. This approach achieves diastereomeric ratios (d.r.) of up to 15:1, favoring the (6R,1'S) diastereomer due to conformational constraints imposed by the bulky phenyl group [1] [4].
Table 1: Stereoselective Methods for Key Chiral Centers
Chiral Center | Synthetic Approach | Key Reagents/Conditions | Stereoselectivity |
---|---|---|---|
(1S)-1-Phenylethyl | Catalytic asymmetric hydrogenation | Ru-BINAP catalyst, H₂ (50 psi) | >98% ee |
(6R)-Morpholinone | Diastereoselective alkylation | N-Acyliminium ion, 4-BrC₆H₄MgBr, −78°C | d.r. 15:1 |
Morpholinone ring | Ring-closing strategies | SN₂ cyclization, chiral Lewis acids | d.r. >10:1 |
Post-cyclization kinetic resolution further enhances stereopurity. Enzymatic or chemical resolution agents like chiral acylases selectively modify the minor diastereomer, allowing separation. This step elevates the enantiomeric excess (ee) from 90% to >99% for both chiral centers [4] [8].
Copper-catalyzed asymmetric ring expansion represents a breakthrough for constructing the morpholin-3-one scaffold with quaternary stereocenters. The reaction employs ynamide substrates bearing chiral auxiliaries under Cu(I)/SaBOX catalysis. Optimized conditions (CuTC, ligand L5, DCE, 30°C) achieve up to 95% yield and 93% ee for the (6R)-configured morpholinone via vinyl cation intermediates .
The mechanism proceeds through:
Table 2: Catalytic Systems for Asymmetric Morpholinone Synthesis
Catalyst System | Substrate Scope | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
CuTC/SaBOX L5 | Aryl, heteroaryl sulfonamides | 90–95 | 90–93 | Sensitive to steric bulk |
Pd(0)/BINOL-derived phosphoramidite | N-Ts amino alcohols | 85 | 88 | Requires preformed substrates |
Organocatalytic (Cinchona alkaloid) | β-Amino acid derivatives | 75 | 80 | Low ee for bromophenyl derivatives |
Alternative approaches include organocatalytic cyclizations of β-amino acid derivatives. Cinchona alkaloid catalysts (e.g., hydroquinine) mediate enantioselective lactamization, though yields (75%) and ee (80%) remain moderate for bromophenyl-containing substrates. Palladium-catalyzed carbonylative cyclizations show promise but require stringent anhydrous conditions and exhibit limited functional group tolerance toward bromoarenes [8].
Chiral auxiliaries covalently bound to reaction intermediates enforce diastereofacial differentiation during morpholinone ring formation. Evans' oxazolidinones and Oppolzer's sultams dominate synthetic routes to this compound due to their robust stereocontrol. The (1S)-1-phenylethyl group itself functions as a transformable chiral auxiliary that directs stereochemistry at C6 before optional cleavage [2] [4].
The auxiliary attachment point critically influences ee:
Table 3: Chiral Auxiliary Performance Comparison
Chiral Auxiliary | Attachment Point | d.r. Achieved | Removal Conditions | Final ee (%) |
---|---|---|---|---|
(4R)-Benzyl oxazolidinone | Morpholinone N4 | >20:1 | LiOH, H₂O₂, 0°C | >99 |
(1R,2S)-Camphorsultam | Precursor carboxyl | 8:1 | NH₂NH₂, THF, 25°C | 95 |
(1S)-1-Phenylethylamine | Morpholinone N4 | 15:1 | Retained in final structure | >99* |
*After kinetic resolution
Post-reaction diastereomer separation leverages chromatographic resolution on silica gel or chiral stationary phases. NMR chiral shift reagents (e.g., Δ-[Ir(ppy)₂(MeCN)₂]PF₆ with salicylaldehyde) quantify ee with <2% absolute error by generating distinct diastereotopic resonances. This three-component protocol enables rapid ee determination without physical separation [4] [9].
Solution-phase synthesis traditionally constructs the morpholinone core before installing the bromophenyl and phenethyl substituents. However, macrocyclization challenges arise from conformational rigidity in heterocyclic precursors. Attempted cyclization of Ustat A analogs—structurally similar to our target compound—using FDPP, HATU, or PyBOP resulted in <5% yield due to restricted rotation [5] [7].
Solid-phase peptide synthesis (SPPS) circumvents these issues:
Table 4: Synthetic Route Comparison for Morpholinone Derivatives
Parameter | Solution-Phase Route | Solid-Phase Route |
---|---|---|
Cyclization Yield | <10% (heterocycles pre-formed) | 36–47% (post-cyclization oxidation) |
Purity (Crude Product) | 40–60% | >85% |
Stereochemical Control | Moderate (epimerization risk) | High (anchimeric assistance) |
Scalability | Limited beyond 100 mg | Gram-scale demonstrated |
Functional Flexibility | Low (late-stage modifications hard) | High (diverse amino acid inputs) |
The solid-phase approach achieves 36% cyclization yield versus <10% in solution, primarily due to the conformational flexibility of the linear precursor. Moreover, SPPS enables rapid analog synthesis via resin-bound intermediates. Ser → Cys substitution followed by Hantzsch thiazole formation generates thiazolomorpholinone variants inaccessible via solution methods. Orthogonal protection strategies (Trt for Ser, tBu for Cys) permit selective heterocyclization [5] [7] [8].
Hybrid approaches gain traction, where solution-phase synthesis of complex fragments (e.g., 4-bromophenyl glycine derivatives) couples to resin-bound sequences. This merges the strengths of both methods while mitigating their weaknesses in morpholinone synthesis [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: